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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propiolic acid

Cat. No.: B1419824 Get Quote

An In-depth Technical Guide to 3-(Pyridin-2-
yl)propiolic Acid
For Researchers, Scientists, and Drug Development Professionals

Foreword
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 3-(Pyridin-2-yl)propiolic acid. As a Senior Application Scientist, this

document is structured to deliver not just raw data, but also to provide insights into the

experimental context and potential applications of this compound, particularly within the realm

of medicinal chemistry and drug discovery. The pyridine moiety is a well-established

pharmacophore, and its combination with a reactive propiolic acid functional group presents a

unique scaffold for the development of novel therapeutics.[1][2] This guide aims to be an

essential resource for researchers working with or considering the use of this versatile

molecule.

Chemical Identity and Physical Properties
Chemical Structure:

Figure 1: Structure of 3-(Pyridin-2-yl)propiolic acid.

Table 1: Physical and Chemical Properties
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Property Value Source/Comment

CAS Number 858678-71-4 [3][4][5]

Molecular Formula C₈H₅NO₂ [3][4][5]

Molecular Weight 147.13 g/mol [3][4][5]

Appearance Solid [3]

Melting Point Not experimentally determined.

Boiling Point Not experimentally determined.

Solubility
Expected to be soluble in polar

organic solvents and water.[3]

The presence of the carboxylic

acid and pyridine nitrogen

suggests polarity.

pKa Not experimentally determined.

Spectroscopic Data
While specific experimental spectra for 3-(Pyridin-2-yl)propiolic acid are not widely available

in public databases, the expected spectral characteristics can be inferred from its structure and

comparison with related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

protons on the pyridine ring and the carboxylic acid proton. The pyridine protons will appear

in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of their

substitution. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a

downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbons of the

pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized

carbons of the alkyne will appear in the range of δ 70-90 ppm. The carbonyl carbon of the

carboxylic acid will be the most downfield signal, typically > 160 ppm.[6]

2.2. Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum will be characterized by several key absorption bands:

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A sharp C≡C stretch for the alkyne, which is expected around 2100-2260 cm⁻¹.

A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around

1700-1725 cm⁻¹.

C-H stretching and bending vibrations for the aromatic pyridine ring.

2.3. Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 147.

Fragmentation patterns would likely involve the loss of CO₂ (m/z = 44) from the carboxylic

acid, and fragmentation of the pyridine ring.

Electrospray Ionization (ESI): In positive ion mode, the [M+H]⁺ ion would be observed at m/z

= 148. In negative ion mode, the [M-H]⁻ ion would be seen at m/z = 146.

Synthesis and Reactivity
The synthesis of 3-(Pyridin-2-yl)propiolic acid is most practically achieved through a

Sonogashira coupling reaction.[7][8] This palladium-catalyzed cross-coupling reaction is a

powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

[7]

3.1. Proposed Synthetic Pathway: Sonogashira Coupling

2-Bromopyridine

3-(Pyridin-2-yl)propiolic acid

Pd catalyst (e.g., Pd(PPh₃)₄)
Cu(I) co-catalyst (e.g., CuI)

Base (e.g., Et₃N)

Propiolic_Acid
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Figure 2: Proposed synthesis of 3-(Pyridin-2-yl)propiolic acid via Sonogashira coupling.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Sonogashira coupling

procedures and has not been experimentally validated for this specific transformation.

Materials:

2-Bromopyridine

Propiolic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-

bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

Add the anhydrous, degassed solvent, followed by triethylamine (2.0-3.0 eq).

To the stirred solution, add propiolic acid (1.1-1.5 eq) dropwise at room temperature.

The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 40-

60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS) until the starting material is consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.
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The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed

with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel to afford the desired 3-
(Pyridin-2-yl)propiolic acid.

3.3. Reactivity Profile

The reactivity of 3-(Pyridin-2-yl)propiolic acid is dictated by its two primary functional groups:

the pyridine ring and the propiolic acid moiety.

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or

alkylated. It can also act as a ligand for metal coordination.[1] The ring itself can undergo

electrophilic aromatic substitution, although it is generally less reactive than benzene.

Propiolic Acid: The terminal alkyne is a versatile functional group that can participate in a

variety of reactions, including:

Click Chemistry: The alkyne can undergo copper-catalyzed or strain-promoted azide-

alkyne cycloadditions.

Addition Reactions: The triple bond can be hydrogenated or halogenated.

Coupling Reactions: The terminal alkyne can participate in further Sonogashira or other

cross-coupling reactions.

Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or acid

chlorides using standard organic chemistry transformations. It can also be reduced to the

corresponding alcohol.

Applications in Drug Discovery and Medicinal
Chemistry
While specific applications of 3-(Pyridin-2-yl)propiolic acid in launched drugs are not

documented, its structural motifs are of significant interest in medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1419824?utm_src=pdf-body
https://www.benchchem.com/product/b1419824?utm_src=pdf-body
https://www.benchchem.com/product/b1419824?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/14/7640
https://www.benchchem.com/product/b1419824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scaffold for Bioactive Molecules: The pyridine ring is a common feature in many FDA-

approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable

pharmacokinetic properties.[1][2]

Linker in PROTACs and ADCs: The propiolic acid moiety can serve as a reactive handle for

conjugation. For instance, a related compound, 3-(2-Pyridyldithio)propanoic Acid, is used as

a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[9]

Potential for Target Engagement: The rigid, linear structure of the alkyne can be used to

position other functional groups for optimal interaction with biological targets. Pyridine

derivatives have shown a wide range of biological activities, including anticancer,

antibacterial, and anti-inflammatory properties.[1][2][10][11]

Safety and Handling
Hazard Identification:

GHS Pictograms: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in an inert atmosphere at room temperature.

Conclusion
3-(Pyridin-2-yl)propiolic acid is a molecule with significant potential in synthetic and medicinal

chemistry. Its combination of a biologically relevant pyridine scaffold and a versatile propiolic

acid functional group makes it an attractive building block for the synthesis of novel compounds

with potential therapeutic applications. While detailed experimental data for this specific

compound is still emerging, this guide provides a solid foundation for researchers to

understand its properties, synthesis, and potential uses. Further investigation into its biological

activity is warranted and could lead to the discovery of new lead compounds in various disease

areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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